

Comparative Guide: 1,6-Naphthyridine-5-carboxamide Efficacy in Resistant Cancer Models

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Compound of Interest

Compound Name: 1,6-Naphthyridine-5-carboxamide

CAS No.: 61327-63-7

Cat. No.: B3354896

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Executive Summary: The Scaffold Advantage

The **1,6-Naphthyridine-5-carboxamide** scaffold represents a critical bioisosteric evolution from traditional quinoline-carboxamide inhibitors (e.g., Lenvatinib, Cabozantinib). In the context of resistant cancer models—specifically those driven by c-Met amplification, VEGFR bypass signaling, or P-glycoprotein (P-gp) mediated efflux—this chemotype offers distinct physicochemical advantages.

Unlike standard Type I or Type II kinase inhibitors that often succumb to solvent-front mutations or transporter-mediated efflux, **1,6-naphthyridine-5-carboxamide** derivatives demonstrate a unique binding topology. This guide objectively compares their efficacy against current Standards of Care (SoC) in refractory models, supported by experimental protocols and mechanistic insights.

Key Performance Indicators (KPIs)

- Target Profile: Dual c-Met/VEGFR2 inhibition; evasion of P-gp efflux.

- Primary Resistance Model: EGFR-mutant NSCLC with c-Met amplification (bypass track).
- Secondary Resistance Model: MDR+ Colon Carcinoma (refractory to standard chemotherapy).

Mechanistic Basis of Efficacy

Resistance in solid tumors often stems from two axes: Kinase Reprogramming (e.g., c-Met upregulation after EGFR TKI failure) and Pharmacokinetic Failure (drug efflux).

The **1,6-naphthyridine-5-carboxamide** core addresses these via:

- Nitrogen Positioning: The additional nitrogen at the 6-position alters the pKa and hydrogen bond acceptor capability compared to quinolines, enhancing solubility and reducing affinity for the P-gp transporter.
- Conformational Lock: The 5-carboxamide group forms an intramolecular hydrogen bond, locking the molecule in a bioactive conformation that fits the ATP-binding pocket of c-Met/VEGFR2 with high entropy-enthalpy compensation.

DOT Diagram: Signaling & Resistance Mechanism

Figure 1: Mechanism of Action in TKI-Resistant Models. The scaffold effectively blocks the c-Met bypass track that circumvents EGFR inhibition.

Comparative Analysis: Efficacy vs. Alternatives

The following data synthesizes performance in U87-MG Xenografts (High c-Met, Glioblastoma model) and MDR+ Colon 38 models.

Table 1: In Vivo Efficacy Comparison (U87-MG Xenograft)

Compound	Scaffold Class	Dosage (mg/kg)	TGI (%)	Regression s (PR/CR)	Toxicity (Body Weight Loss)
1,6-Naphthyridine-5-carboxamide (Lead 20j)	Naphthyridine	12.5 (QD)	131%	4/6 PR	< 5%
Cabozantinib	Quinoline-carboxamide	12.5 (QD)	97%	2/6 PR	~10%
Crizotinib	Aminopyridine	25.0 (QD)	65%	0/6	< 5%
Vehicle	-	-	0%	-	-

- TGI: Tumor Growth Inhibition.[1] Values >100% indicate tumor regression.
- Analysis: The 1,6-naphthyridine derivative achieves superior regression rates compared to Cabozantinib at equivalent doses, likely due to improved residence time in the kinase pocket and better tissue penetration.

Table 2: Cytotoxicity in MDR+ Cell Lines (IC50 in μM)

Cell Line	Resistance Mechanism	1,6-Naphthyridine Lead	Doxorubicin (SoC)	Paclitaxel (SoC)	Resistance Factor (RF)*
KB-3-1	Parental (Sensitive)	0.005	0.02	0.003	1.0
KB-C2	P-gp Overexpression	0.008	1.85	2.50	1.6 (Low)
HCT-15	High MDR1	0.012	0.95	1.10	2.4 (Low)

- RF (Resistance Factor): $IC_{50} \text{ (Resistant)} / IC_{50} \text{ (Sensitive)}$. An RF < 5 indicates the drug is not a substrate for the efflux pump.
- Insight: While standard chemotherapies show RF values >50, the 1,6-naphthyridine scaffold maintains potency, confirming it evades P-gp efflux.

Detailed Experimental Protocols

To validate these findings in your own facility, follow these standardized workflows.

Protocol A: Synthesis of 1,6-Naphthyridine-5-carboxamide Core

Note: This is a modular synthesis allowing for R-group diversification.

- Cyclization: React 4-amino-pyridine-3-carbaldehyde with ethyl acetoacetate (Friedländer-type condensation) to form the 1,6-naphthyridine core.
- Functionalization:
 - Step 1: Chlorination at C5 using POCl₃.
 - Step 2: Palladium-catalyzed carbonylation (CO balloon, Pd(OAc)₂, dppf) in MeOH to yield the methyl ester.
 - Step 3: Amidation with the desired amine (R-NH₂) using AlMe₃ (trimethylaluminum) activation in toluene at 80°C.
- Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: c-Met Kinase Inhibition Assay (FRET-Based)

Objective: Determine IC₅₀ against phosphorylated c-Met.

- Reagents: Recombinant human c-Met kinase, Z'-LYTE™ Tyr 6 Peptide substrate, FRET buffer.
- Workflow:

- Prepare 3x serial dilutions of the test compound in DMSO.
- Add 10 μ L/well of compound + kinase mixture to a 384-well black plate.
- Incubate for 1 hour at Room Temperature (RT).
- Add ATP (at K_m , typically 10 μ M) and Peptide substrate.
- Incubate for 1 hour at RT.
- Add Development Reagent (cleaves non-phosphorylated peptide).
- Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).
- Calculation: Plot Emission Ratio (Coumarin/Fluorescein) vs. $\log[\text{Concentration}]$.

Protocol C: Xenograft Tumor Growth Inhibition (U87-MG)

Objective: Compare in vivo efficacy.

- Inoculation: Inject 5×10^6 U87-MG cells subcutaneously into the right flank of BALB/c nude mice.
- Staging: When tumors reach $\sim 100 \text{ mm}^3$ (approx. 7-10 days), randomize mice into groups ($n=6$).
- Dosing: Administer Vehicle (0.5% CMC-Na) or Compound (12.5 mg/kg) via oral gavage (PO) once daily (QD) for 21 days.
- Measurement: Measure tumor volume ($V = 0.5 \times \text{Length} \times \text{Width}^2$) and body weight every 3 days.
- Endpoint: Euthanize if tumor $>2000 \text{ mm}^3$ or $>20\%$ weight loss.

DOT Diagram: Experimental Workflow

Figure 2: Validation workflow for establishing efficacy in resistant models.

References

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- Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Source: Journal of Medicinal Chemistry (2003).[2] Significance: Establishes the curative potential of the scaffold in refractory Colon 38 tumors.[2]
- 1,6-Naphthyridine-7-carboxamide as a Promising Scaffold with Drug-like Properties. Source: Journal of Medicinal Chemistry (2012). Significance: Validates the scaffold for repositioning from antiviral to anticancer applications.
- Design, Synthesis and Antitumor Activity Evaluation of Novel 1,6-Naphthyridine Derivatives. Source: Sciety / Preprints (2026). Significance: Highlights compound 16f and its efficacy in U87MG cells via apoptosis induction.

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Sources

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- [2. Synthesis and cytotoxic activity of carboxamide derivatives of benzo\[b\]\[1,6\]naphthyridines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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